molecular formula C23H21FN2O2 B12351420 isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate CAS No. 2365471-16-3

isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate

Cat. No.: B12351420
CAS No.: 2365471-16-3
M. Wt: 376.4 g/mol
InChI Key: VDXHSBSNZLWZEP-UHFFFAOYSA-N
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Description

Isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines an isoquinoline moiety with a fluorinated pentyl chain and an indole carboxylate group. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and indole intermediates, followed by the introduction of the fluorinated pentyl chain. Common reagents used in these reactions include halogenated solvents, strong bases, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Isoquinolin-5-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

  • Isoquinolin-5-yl1-(5-chloropentyl)-1H-indole-3-carboxylate
  • Isoquinolin-5-yl1-(5-bromopentyl)-1H-indole-3-carboxylate
  • Isoquinolin-5-yl1-(5-iodopentyl)-1H-indole-3-carboxylate

These compounds share similar structural features but differ in their halogenated side chains, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its fluorinated pentyl chain, which imparts distinct properties compared to its chlorinated, brominated, or iodinated counterparts.

Properties

CAS No.

2365471-16-3

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4 g/mol

IUPAC Name

isoquinolin-5-yl 1-(5-fluoropentyl)indole-3-carboxylate

InChI

InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-21(19)26)23(27)28-22-10-6-7-17-15-25-13-11-18(17)22/h2-3,6-11,13,15-16H,1,4-5,12,14H2

InChI Key

VDXHSBSNZLWZEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=CN=C4

Origin of Product

United States

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